molecular formula C3H9ClO3SSi B3028968 Trimethylsilyl chlorosulfonate CAS No. 4353-77-9

Trimethylsilyl chlorosulfonate

Cat. No.: B3028968
CAS No.: 4353-77-9
M. Wt: 188.71 g/mol
InChI Key: QWQONZVLXJGXHV-UHFFFAOYSA-N
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Description

Trimethylsilyl chlorosulfonate is an organosilicon compound with the molecular formula ClSO₃Si(CH₃)₃. It is a colorless to pale yellow liquid with a pungent odor and is known for its strong oxidizing and acidic properties . This compound is widely used in organic synthesis, particularly as a sulfonating agent.

Preparation Methods

Trimethylsilyl chlorosulfonate is typically synthesized by reacting chlorosulfonic acid with trimethylchlorosilane at low temperatures to avoid decomposition . The reaction is carried out at around -70°C to prevent side reactions and ensure high yield. The general reaction is as follows:

ClSO3H+(CH3)3SiClClSO3Si(CH3)3+HCl\text{ClSO}_3\text{H} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{ClSO}_3\text{Si(CH}_3\text{)}_3 + \text{HCl} ClSO3​H+(CH3​)3​SiCl→ClSO3​Si(CH3​)3​+HCl

Chemical Reactions Analysis

Trimethylsilyl chlorosulfonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Trimethylsilyl chlorosulfonate can be compared with other sulfonating agents such as chlorosulfonic acid and sulfur trioxide-pyridine complex. While chlorosulfonic acid is a stronger sulfonating agent, this compound offers better selectivity and milder reaction conditions . Similar compounds include:

This compound stands out due to its unique combination of reactivity and selectivity, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

[chlorosulfonyloxy(dimethyl)silyl]methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQONZVLXJGXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClO3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195872
Record name Trimethylsilyl chlorosulphate
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Molecular Weight

188.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-77-9
Record name Trimethylsilyl chlorosulfonate
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Record name Trimethylsilyl chlorosulphate
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Record name Trimethylsilyl chlorosulphate
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Record name Trimethylsilyl chlorosulphate
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Record name Trimethylsilyl chlorosulfate
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Synthesis routes and methods

Procedure details

In a first step, a film of 100 cm2 with a thickness of 100 μm, dried beforehand at 110° C. under vacuum (10 mbar), was immersed in 200 ml of dichloroethane (DCE) and the whole mixture is brought to 60° C. In parallel, an anhydrous solution of trimethylsilyl chlorosulfonate was prepared by dissolving 47.2 g (0.434 moles) of trimethylsilane chloride and 42.2 g (0.36 moles) of ClSO3H, both the constituents being anhydrous, in 50 ml of dry DCE with magnetic stirring and under argon, for a duration of 30 minutes, with HCl formed being trapped.
Name
trimethylsilane chloride
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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